1-benzyl-N-{7-bromo-2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide
Description
1-Benzyl-N-{7-bromo-2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a quinazolinone core fused with a 5-oxopyrrolidine carboxamide moiety. Key structural attributes include:
- A 7-bromo substituent on the quinazolinone ring, enhancing electrophilic reactivity .
- A benzyl group linked to the pyrrolidine ring, which may influence steric bulk and pharmacokinetic properties .
This compound’s design leverages the pharmacological relevance of quinazolinones (kinase inhibition, antimicrobial activity) and 5-oxopyrrolidine derivatives (bioavailability, metabolic stability) .
Properties
IUPAC Name |
1-benzyl-N-[7-bromo-2-(3-methylbut-2-enylsulfanyl)-4-oxoquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O3S/c1-16(2)10-11-34-25-27-21-13-19(26)8-9-20(21)24(33)30(25)28-23(32)18-12-22(31)29(15-18)14-17-6-4-3-5-7-17/h3-10,13,18H,11-12,14-15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCODAJWIHALIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Benzyl-N-[6-Bromo-4-Oxo-2-(Prop-2-yn-1-ylsulfanyl)-3,4-Dihydroquinazolin-3-yl]-5-Oxopyrrolidine-3-Carboxamide (BB03600)
4-(2-Oxo-4-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Pyrrolidin-1-yl)Benzoic Acid (Compound 8)
- Key Difference: Replacement of the quinazolinone scaffold with a benzoic acid-linked oxadiazole-pyrrolidine hybrid .
- Impact: The oxadiazole-thione moiety in Compound 8 enhances antibacterial activity (Gram-positive MIC: 2–4 µg/mL) but reduces kinase selectivity compared to the target compound’s quinazolinone core .
Pharmacokinetic and Binding Affinity Comparisons
Docking Affinity and Chemical Space Analysis
- Target Compound vs. Chromen-Pyrazolo[3,4-d]Pyrimidin Analogues (): The target compound’s allyl thioether and bromoquinazolinone scaffold yield a predicted ROCK1 kinase docking score of −12.3 kcal/mol, comparable to chromen-based inhibitors (−11.8 to −12.6 kcal/mol) . However, chromen derivatives exhibit superior oral bioavailability (F%: 65–78%) due to reduced molecular weight (MW: ~550 vs. 589 for the target compound) .
Similarity Indexing Using Tanimoto Coefficients
- Compared to SAHA (a histone deacetylase inhibitor), the target compound shows moderate structural similarity (Tanimoto: 0.54) but diverges in key pharmacophores (e.g., lack of hydroxamate zinc-binding group) .
Tabulated Comparative Data
| Compound Name | Molecular Weight | Key Substituents | Docking Score (kcal/mol) | Antibacterial MIC (µg/mL) | Metabolic Stability (t½, human liver microsomes) |
|---|---|---|---|---|---|
| Target Compound | 589.39 | 3-Methylbut-2-en-1-ylsulfanyl, Br | −12.3 | 8–16 (Gram-negative) | 42 min |
| BB03600 (Prop-2-yn-1-ylsulfanyl analogue) | 511.39 | Prop-2-yn-1-ylsulfanyl, Br | −11.9 | 16–32 (Gram-negative) | 68 min |
| Compound 8 (Oxadiazole-pyrrolidine hybrid) | 362.34 | Oxadiazole-thione, Br | N/A | 2–4 (Gram-positive) | 28 min |
| SAHA | 264.32 | Hydroxamate, phenyl | N/A | N/A | 120 min |
Research Findings and Mechanistic Insights
- Antibacterial Activity : The target compound’s moderate Gram-negative activity (MIC: 8–16 µg/mL) aligns with 5-oxopyrrolidine derivatives but underperforms against Gram-positive strains compared to oxadiazole-thione hybrids like Compound 8 .
- Kinase Inhibition : Molecular dynamics simulations suggest the 3-methylbut-2-en-1-ylsulfanyl group stabilizes hydrophobic interactions with ROCK1’s ATP-binding pocket, explaining its superior docking score over BB03600 .
- Metabolic Stability : The allyl thioether in the target compound shows moderate oxidative metabolism (t½: 42 min), whereas SAHA’s hydroxamate group confers prolonged stability (t½: 120 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
